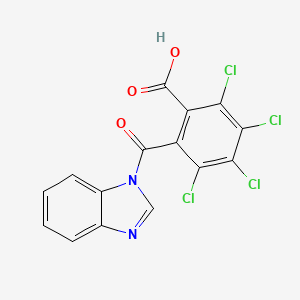
N,N'-Dicyclopentyl-ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dicyclopentyl-ethylenediamine is an organic compound that belongs to the class of ethylenediamine derivatives It is characterized by the presence of two cyclopentyl groups attached to the nitrogen atoms of the ethylenediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Dicyclopentyl-ethylenediamine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with cyclopentyl halides under basic conditions. The reaction typically proceeds as follows:
Reaction with Cyclopentyl Halides: Ethylenediamine is reacted with cyclopentyl bromide or chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (60-80°C) for several hours.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure N,N’-Dicyclopentyl-ethylenediamine.
Industrial Production Methods
Industrial production of N,N’-Dicyclopentyl-ethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dicyclopentyl-ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: N,N’-Dicyclopentyl-ethylenediamine can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent (e.g., ether), low temperatures.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent (e.g., dichloromethane), room temperature to reflux.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amines
Substitution: Substituted ethylenediamine derivatives
Aplicaciones Científicas De Investigación
N,N’-Dicyclopentyl-ethylenediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties
Biology: The compound is investigated for its potential as a chelating agent in biological systems. It can bind to metal ions and is studied for its role in metal ion transport and detoxification.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems and imaging agents.
Industry: N,N’-Dicyclopentyl-ethylenediamine is used in the production of specialty chemicals and materials. It is employed as an intermediate in the synthesis of polymers, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N’-Dicyclopentyl-ethylenediamine involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence various biochemical pathways and processes, including enzyme activity, metal ion transport, and cellular signaling.
Comparación Con Compuestos Similares
N,N’-Dicyclopentyl-ethylenediamine can be compared with other ethylenediamine derivatives, such as:
N,N’-Dimethylethylenediamine: This compound has two methyl groups attached to the nitrogen atoms. It is used as a ligand in coordination chemistry and has applications in catalysis.
N,N’-Diethylethylenediamine: With two ethyl groups attached to the nitrogen atoms, this compound is also used as a ligand and has similar applications in catalysis and organic synthesis.
N,N’-Dibenzylethylenediamine: This derivative has two benzyl groups attached to the nitrogen atoms. It is used in the synthesis of pharmaceuticals and other fine chemicals.
Uniqueness
N,N’-Dicyclopentyl-ethylenediamine is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Propiedades
| 4013-97-2 | |
Fórmula molecular |
C12H24N2 |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
N,N'-dicyclopentylethane-1,2-diamine |
InChI |
InChI=1S/C12H24N2/c1-2-6-11(5-1)13-9-10-14-12-7-3-4-8-12/h11-14H,1-10H2 |
Clave InChI |
LOZMWNGDZJWPDR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NCCNC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)

![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)
